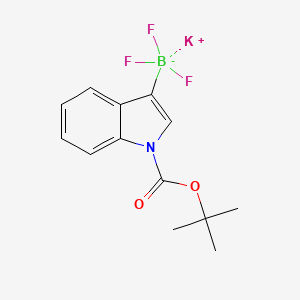![molecular formula C8H7N3O2 B2767335 1,3-Dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile CAS No. 790271-42-0](/img/structure/B2767335.png)
1,3-Dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile, also known as DHPPC, is a heterocyclic compound with a six-membered ring structure containing two oxygen atoms and two nitrogen atoms. It has been studied for its potential applications in various fields such as organic chemistry, biochemistry, and pharmacology. DHPPC has been identified as a biologically active compound with potential therapeutic applications in the treatment of diseases.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : Compounds derived from Tetrahydropyrimidine, including thiazolopyrimidines, tetrazolopyrimidine, and others, have been synthesized for their potential antioxidant activities. The synthesis process involves characterizing the compounds using various spectroscopic methods (Salem et al., 2015).
Regioselective Bis- and Polyalkylation : Studies on 2-mercapto derivatives of nicotinonitrile and pyrimidine-5-carbonitrile revealed their utility as building blocks for synthesizing novel bis- and poly(pyridines) and poly(pyrimidines), emphasizing the importance of S-alkylation over N-alkylation (Abd El-Fatah et al., 2017).
Crystal and Spectroscopic Analysis : The structural characterization of pyridine derivatives has been conducted through X-ray diffraction and spectroscopic analysis, offering insights into their optical properties and the impact of substituents on emission spectra (Cetina et al., 2010).
Biological Activity
Antimicrobial and Antitumor Activities : Novel thiopyrimidine analogues have been synthesized and evaluated for their antimicrobial and antitumor activities, showing significant inhibitory action against certain bacteria and leukemia cells (Taher & Helwa, 2012).
Anti-inflammatory and Analgesic Agents : A series of dihydropyrimidinecarbonitrile derivatives have been investigated for their anti-inflammatory and analgesic activities, with some compounds showing potent effects comparable to standard drugs (Ismail et al., 2007).
Antiproliferative Agents : Research into benzyloxyphenyl pyrimidine-5-carbonitrile derivatives has highlighted their potential as apoptotic antiproliferative agents, particularly through the activation of the p53 pathway in cancer cell lines (Al‐Mahmoudy et al., 2021).
Dihydrofolate Reductase Inhibitors : Structural insights into disubstituted dihydropyrimidine-5-carbonitrile derivatives have indicated their potential as inhibitors of the human dihydrofolate reductase enzyme, a target for anticancer therapy (Al-Wahaibi et al., 2021).
Propriétés
IUPAC Name |
1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-5-6-2-1-3-11(6)8(13)10-7(5)12/h1-3H2,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPASZLKOOSXEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC(=O)N2C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide](/img/structure/B2767254.png)


![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-fluorobenzonitrile](/img/structure/B2767259.png)
![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2767260.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2767263.png)
![N-[(2-Methyl-2-thiophen-2-ylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B2767264.png)
![2-Chloro-N-[2-cyclopentyl-2-(dimethylsulfamoylamino)ethyl]propanamide](/img/structure/B2767265.png)
![Indolin-1-yl(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2767266.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2767270.png)
![N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2767274.png)
![9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one](/img/structure/B2767275.png)
